2-[(2-chloro-6-fluorophenyl)methyl]-6-(2,4-dimethylphenyl)-2,3-dihydropyridazin-3-one
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Overview
Description
The compound “2-[(2-Chloro-6-fluorophenyl)methyl]-6-(2,4-dimethylphenyl)pyridazin-3-one” is a complex organic molecule. It contains a pyridazinone ring, which is a type of heterocyclic compound. This ring is substituted with a 2-chloro-6-fluorophenyl group and a 2,4-dimethylphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridazinone ring and the introduction of the phenyl groups. The exact synthesis would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazinone ring and the phenyl groups would likely have a significant impact on the compound’s shape and properties .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its structure. The pyridazinone ring and the phenyl groups could potentially participate in a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be influenced by its molecular structure .Scientific Research Applications
Anticancer and Antiangiogenic Activities
Pyridazinone derivatives, including the compound of interest, have been actively investigated for their potential in cancer treatment. Kamble et al. (2015) synthesized a series of pyridazinone derivatives and found that some exhibited significant inhibitory activity against various human cancer cell lines, such as liver, breast, and leukemia. Notably, compounds in this series demonstrated potent antiangiogenic properties, inhibiting proangiogenic cytokines involved in tumor progression, like TNFα, VEGF, FGFb, and TGFβ. Additionally, these compounds exhibited notable antioxidant activities, surpassing even the standard ascorbic acid in certain radical scavenging assays Kamble et al., 2015.
Structure and Synthesis Characterization
Sallam et al. (2021) focused on the synthesis and structural analysis of heterocyclic compounds, including pyridazine analogs, due to their significant pharmaceutical importance. The synthesized compounds were elucidated through spectroscopic techniques and confirmed via XRD technique. This study emphasized the importance of accurate structural characterization in understanding the potential pharmaceutical applications of these compounds Sallam et al., 2021.
Synthesis Pathways and Derivatives
Dajka-Halász et al. (2004) explored efficient pathways for synthesizing pyridazinone derivatives, focusing on regioselective nucleophilic substitution reactions followed by intramolecular Heck-type reactions. These pathways are vital for the creation of novel pyridazinone-based molecules, potentially expanding their therapeutic applications Dajka-Halász et al., 2004.
Herbicidal Activities
Xu et al. (2008) discovered that certain pyridazine derivatives exhibit significant bleaching and herbicidal activities. The synthesis of these compounds involved a practical approach, yielding a series of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives. These derivatives demonstrated promising herbicidal activities, comparable to commercial bleaching herbicides, especially against dicotyledonous plants Xu et al., 2008.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-6-(2,4-dimethylphenyl)pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O/c1-12-6-7-14(13(2)10-12)18-8-9-19(24)23(22-18)11-15-16(20)4-3-5-17(15)21/h3-10H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWBELIAGYAENG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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